molecular formula C22H29NO B14679842 (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine CAS No. 37599-85-2

(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine

Katalognummer: B14679842
CAS-Nummer: 37599-85-2
Molekulargewicht: 323.5 g/mol
InChI-Schlüssel: AGOPNGVNGQOJDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a methanimine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine typically involves the condensation of 4-(hexyloxy)benzaldehyde with 4-propylaniline. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction rate and improve the selectivity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, sulfuric acid, and halogens, along with appropriate catalysts.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form reversible or irreversible bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-1-[4-(Methoxy)phenyl]-N-(4-propylphenyl)methanimine
  • (E)-1-[4-(Butoxy)phenyl]-N-(4-propylphenyl)methanimine
  • (E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine

Uniqueness

(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine is unique due to the presence of the hexyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and altered electronic effects

Eigenschaften

CAS-Nummer

37599-85-2

Molekularformel

C22H29NO

Molekulargewicht

323.5 g/mol

IUPAC-Name

1-(4-hexoxyphenyl)-N-(4-propylphenyl)methanimine

InChI

InChI=1S/C22H29NO/c1-3-5-6-7-17-24-22-15-11-20(12-16-22)18-23-21-13-9-19(8-4-2)10-14-21/h9-16,18H,3-8,17H2,1-2H3

InChI-Schlüssel

AGOPNGVNGQOJDN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.